REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6](OC)[C:3]=1[C:4]#[N:5].[OH2:12].[NH2:13][NH2:14].O.[CH2:16](O)CCC>>[CH3:16][O:12][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[C:4]([NH2:5])=[N:13][NH:14]2 |f:1.2|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
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Smiles
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FC1=C(C#N)C(=CC=C1)OC
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Name
|
|
Quantity
|
9.63 mL
|
Type
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reactant
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Smiles
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O.NN
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
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C(CCC)O
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
|
the organic phase was removed
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Type
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FILTRATION
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Details
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The solid in the aqueous phase was collected by filtration
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Type
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CUSTOM
|
Details
|
dried in vacuo at 40° C.
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=NNC2=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |